molecular formula C2Br3F3 B1597701 1,1,2-Tribromotrifluoroethane CAS No. 354-49-4

1,1,2-Tribromotrifluoroethane

Cat. No.: B1597701
CAS No.: 354-49-4
M. Wt: 320.73 g/mol
InChI Key: NOOJDQGKJFRSGB-UHFFFAOYSA-N
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Description

1,1,2-Tribromotrifluoroethane is an organobromine compound with the molecular formula C₂Br₃F₃. It is a colorless liquid that is primarily used in various industrial applications. The compound is known for its high density and low boiling point, making it useful in specialized applications such as refrigerants and solvents.

Preparation Methods

1,1,2-Tribromotrifluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of tribromoacetic acid with sulfur tetrafluoride. The reaction is typically carried out at room temperature for about 45 hours . Industrial production methods often involve similar reactions but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,1,2-Tribromotrifluoroethane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form more oxidized products.

Common reagents used in these reactions include sulfur tetrafluoride for substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions but often include partially brominated and fluorinated ethanes.

Scientific Research Applications

1,1,2-Tribromotrifluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2-Tribromotrifluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of bromine and fluorine atoms, which can participate in various substitution and addition reactions. The pathways involved often include the formation of intermediate complexes that facilitate the transfer of these atoms to other molecules.

Comparison with Similar Compounds

1,1,2-Tribromotrifluoroethane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which gives it distinct physical and chemical properties.

Properties

IUPAC Name

1,1,2-tribromo-1,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br3F3/c3-1(4,6)2(5,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJDQGKJFRSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Br)Br)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375287
Record name 1,1,2-Tribromotrifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-49-4
Record name 1,1,2-Tribromotrifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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